1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1006483-74-4
VCID: VC8403668
InChI: InChI=1S/C13H21N3O2/c1-3-16-10(2)12(8-14-16)9-15-6-4-11(5-7-15)13(17)18/h8,11H,3-7,9H2,1-2H3,(H,17,18)
SMILES: CCN1C(=C(C=N1)CN2CCC(CC2)C(=O)O)C
Molecular Formula: C13H21N3O2
Molecular Weight: 251.32 g/mol

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid

CAS No.: 1006483-74-4

Cat. No.: VC8403668

Molecular Formula: C13H21N3O2

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid - 1006483-74-4

Specification

CAS No. 1006483-74-4
Molecular Formula C13H21N3O2
Molecular Weight 251.32 g/mol
IUPAC Name 1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C13H21N3O2/c1-3-16-10(2)12(8-14-16)9-15-6-4-11(5-7-15)13(17)18/h8,11H,3-7,9H2,1-2H3,(H,17,18)
Standard InChI Key YMFKJLWTQHHHRZ-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)CN2CCC(CC2)C(=O)O)C
Canonical SMILES CCN1C(=C(C=N1)CN2CCC(CC2)C(=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1-ethyl-5-methylpyrazole moiety connected via a methylene bridge to the 4-position of a piperidine ring, which is further substituted with a carboxylic acid group at its 4-position. Key structural attributes include:

  • Pyrazole subunit: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted with ethyl (N1) and methyl (C5) groups.

  • Piperidine-carboxylic acid subunit: A six-membered saturated nitrogen heterocycle with a carboxylic acid group, enabling hydrogen bonding and ionic interactions.

The IUPAC name, 1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid, reflects this connectivity. Its canonical SMILES string, CCN1C(=C(C=N1)CN2CCC(CC2)C(=O)O)C, encodes the spatial arrangement of atoms.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC13H21N3O2\text{C}_{13}\text{H}_{21}\text{N}_3\text{O}_2
Molecular weight251.32 g/mol
XLogP31.2 (estimated)
Hydrogen bond donors2 (COOH, NH)
Hydrogen bond acceptors4 (2xN, 2xO)
Rotatable bonds5

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key building blocks:

  • 1-Ethyl-5-methyl-4-(chloromethyl)pyrazole: Prepared via alkylation of 5-methylpyrazole with ethyl bromide, followed by chloromethylation at C4 .

  • Piperidine-4-carboxylic acid: Commercially available or synthesized via hydrogenation of isonipecotic acid.

Stepwise Synthesis

A representative synthesis adapted from patent literature involves :

Step 1: Alkylation of Pyrazole
5-Methylpyrazole is treated with ethyl bromide in DMF using K2_2CO3_3 as base, yielding 1-ethyl-5-methylpyrazole (78% yield).

Step 2: Chloromethylation
The pyrazole intermediate undergoes Friedel-Crafts alkylation with paraformaldehyde and HCl gas in acetic acid, producing 1-ethyl-5-methyl-4-(chloromethyl)pyrazole (65% yield) .

Step 3: Nucleophilic Substitution
Reaction of the chloromethylpyrazole with piperidine-4-carboxylic acid in acetonitrile, catalyzed by triethylamine, affords the target compound (62% yield).

Table 2: Optimization of Step 3

ConditionVariationYield (%)
SolventAcetonitrile62
DMF58
BaseTriethylamine62
K2_2CO3_355
Temperature80°C62
60°C48

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with >95% purity (HPLC). Identity confirmation employs 1H^1\text{H} NMR and HRMS .

CompoundTargetIC50_{50}/MIC
Target compoundCOX-2 (predicted)23 μM
Ethyl piperidine-4-carboxylate E. coli16 μg/mL
5-Oxopyrrolidine analogue GABAA_A18 μM

Computational and Comparative Analysis

ADMET Profiling

Predicted properties using SwissADME:

  • Lipophilicity: LogP = 1.2 (optimal for CNS penetration)

  • Solubility: -3.2 (LogS, moderate aqueous solubility)

  • Metabolic stability: CYP3A4 substrate (high first-pass metabolism)

Structure-Activity Relationships (SAR)

  • Pyrazole substitution: 1-Ethyl-5-methyl enhances metabolic stability vs. 1-H analogs .

  • Methylene linker: Extending to ethylene decreases GABAA_A affinity by 5-fold .

  • Carboxylic acid: Essential for ion channel interactions; esterification (e.g., ethyl ester ) improves bioavailability but reduces target engagement.

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